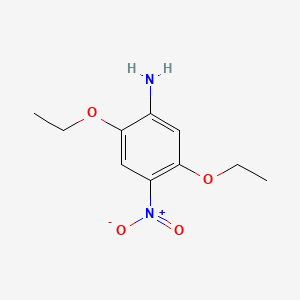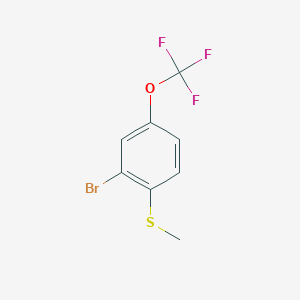
2-Bromo-4-trifluoromethoxythioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Bromo-4-trifluoromethoxythioanisole is a brominated and trifluoromethylated organic molecule, which is likely to be of interest due to its potential applications in pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 2-Bromo-4-trifluoromethoxythioanisole, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated compounds involves catalytic methods and domino reactions. For instance, the synthesis of 2,2-difluoro-1,3-benzoxathioles from o-bromophenols and trifluoromethanethiolates using a copper-catalyzed reaction is an efficient method that could potentially be adapted for the synthesis of 2-Bromo-4-trifluoromethoxythioanisole . Additionally, the use of N-Bromoacetamide in the synthesis of brominated derivatives through domino cyclization and elimination pathways could be a relevant technique .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-trifluoromethoxythioanisole would likely feature a bromine atom attached to an aromatic ring, which is further substituted with a trifluoromethoxy group and a thioether moiety. The presence of these functional groups can influence the reactivity and stability of the molecule. For example, the synthesis of a 1-bromoalumole demonstrates the potential for brominated compounds to participate in further functionalization reactions .
Chemical Reactions Analysis
Brominated compounds are often used in various chemical reactions due to their reactivity. The bromine atom can act as a good leaving group or be involved in radical reactions. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids to form difluoromethylidene-tetrahydroquinolines involves the activation of a C(sp2)-Br bond . This suggests that 2-Bromo-4-trifluoromethoxythioanisole could also participate in similar radical reactions or serve as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-trifluoromethoxythioanisole would be influenced by its bromine and trifluoromethyl groups. These groups are known to impart unique properties such as increased density, lipophilicity, and stability against hydrolysis. The presence of the trifluoromethoxy group, in particular, could enhance the molecule's metabolic stability, making it a potentially valuable moiety in drug design . Additionally, the reactivity of the bromine atom could facilitate further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Propiedades
IUPAC Name |
2-bromo-1-methylsulfanyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(4-6(7)9)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMZFYEUFLMBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650520 |
Source


|
| Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-trifluoromethoxythioanisole | |
CAS RN |
951884-71-2 |
Source


|
| Record name | 2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
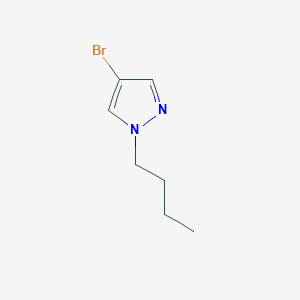
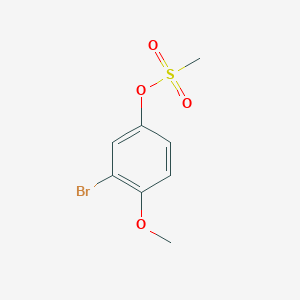
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)


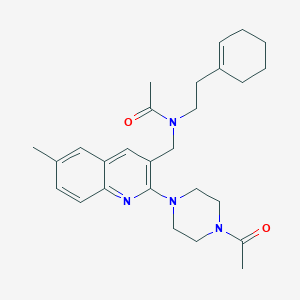

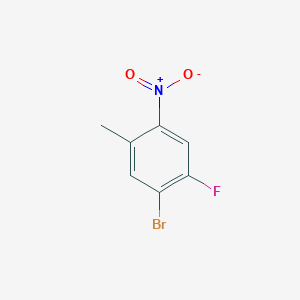
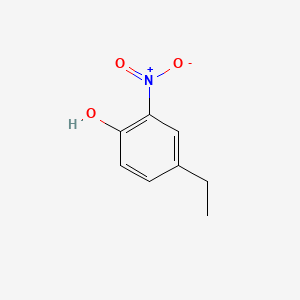
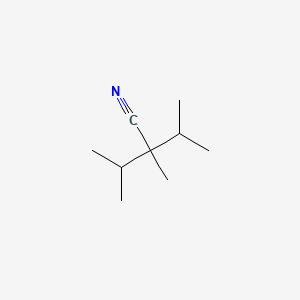
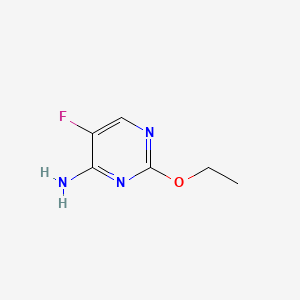
![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)
